methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a sulfonamide derivative featuring a thiophene-2-carboxylate core substituted at the 3-position with a sulfamoyl group. The sulfamoyl moiety is further modified by a propyl chain terminating in an isoxazole ring (specifically at position 4). While the compound is listed in customs tariff schedules (e.g., under HS code 9914.00.00) , detailed pharmacological or agrochemical data remain sparse in publicly accessible literature.
Properties
IUPAC Name |
methyl 3-[3-(1,2-oxazol-4-yl)propylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S2/c1-18-12(15)11-10(4-6-20-11)21(16,17)14-5-2-3-9-7-13-19-8-9/h4,6-8,14H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRKQQNWNGEHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of Isoxazole Moiety: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions.
Attachment of Propyl Chain: The propyl chain is introduced through alkylation reactions, where the isoxazole ring is reacted with a suitable propylating agent.
Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base.
Formation of Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the formation of the carboxylate group.
Final Coupling: The final step involves coupling the thiophene ring with the isoxazole moiety under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and sulfamoyl groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.
Comparison with Similar Compounds
Sulfonylurea Herbicides: Thifensulfuron-methyl and Tribenuron-methyl
Thifensulfuron-methyl (CAS 79277–27–3) and Tribenuron-methyl (CAS 101200–48–0) are sulfonylurea herbicides with structural similarities to the target compound. Both feature a sulfamoyl bridge linking a heterocyclic core (thiophene or benzoate) to a triazine moiety. For example:
Key Differences :
- Heterocyclic Core: The target compound retains the thiophene-2-carboxylate core but replaces the triazine group with an isoxazole-propyl chain.
- Mechanism of Action: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), critical for branched-chain amino acid synthesis in plants. The triazine group is essential for ALS binding; substitution with isoxazole may reduce herbicidal activity or shift target specificity .
Isoxazole-Containing Sulfonamides
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (listed in ) shares the isoxazole-sulfonamide motif but differs in core structure (benzene vs. thiophene) . The benzene core may enhance rigidity and π-π stacking interactions, whereas the thiophene core in the target compound could improve solubility or metabolic stability.
Metsulfuron-methyl and Other Triazine-Based Sulfonylureas
Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) exemplifies another sulfonylurea herbicide with a benzoate core . Comparatively, the target compound’s thiophene core may confer:
- Enhanced Electron Density : Thiophene’s aromaticity could influence binding interactions.
- Altered LogP : Thiophene’s lower polarity vs. benzene might increase lipophilicity, affecting membrane permeability.
Structural and Functional Implications
Physicochemical Properties
| Compound | Core Structure | Key Substituent | LogP (Predicted) | Potential Application |
|---|---|---|---|---|
| Target Compound | Thiophene-2-carboxylate | Isoxazol-4-ylpropyl | ~2.1* | Agrochemical/Pharma |
| Thifensulfuron-methyl | Thiophene-2-carboxylate | Triazin-2-yl | ~1.8 | Herbicide |
| 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide | Benzene | Isoxazol-4-yl | ~3.0 | Pharma (COX inhibitor?) |
| Metsulfuron-methyl | Benzoate | Triazin-2-yl | ~1.5 | Herbicide |
*Predicted using fragment-based methods.
Biological Activity
Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate (CAS#: 1904231-18-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 330.4 g/mol. The structure includes a thiophene ring, an isoxazole moiety, and a sulfamoyl group, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing isoxazole rings. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
Case Study: Isoxazole Derivatives
A study evaluated several isoxazole-carboxamide derivatives for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. Compounds demonstrated varying degrees of activity, with some showing half-maximal inhibitory concentrations (IC50) as low as 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells . This suggests that modifications in the isoxazole structure can significantly influence anticancer efficacy.
| Compound | Cancer Cell Line | IC50 (μg/ml) |
|---|---|---|
| 2d | HeLa | 15.48 |
| 2e | Hep3B | 23.00 |
| 2a | MCF-7 | 39.80 |
Antibacterial Activity
The compound's structural components suggest potential antibacterial properties. Isoxazole derivatives have been reported to possess antibacterial effects against various pathogens, including antibiotic-resistant strains.
The antibacterial activity is often attributed to the ability of these compounds to inhibit bacterial growth by interfering with metabolic pathways or disrupting cell membrane integrity. Compounds similar to this compound have been noted for their effectiveness against Gram-positive bacteria .
Antioxidant Activity
Antioxidant properties are crucial for compounds aimed at reducing oxidative stress-related diseases. Studies have shown that certain isoxazole derivatives exhibit significant antioxidant activity, which can be quantified using assays such as the DPPH assay.
Comparative Analysis
In comparative studies, some derivatives displayed IC50 values lower than traditional antioxidants like Trolox. For example, one derivative showed an IC50 of 7.8 μg/ml compared to Trolox's IC50 of 2.75 μg/ml . This indicates that modifications in the molecular structure can enhance antioxidant capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
